molecular formula C15H27N3O B7553651 3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole

3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole

Cat. No. B7553651
M. Wt: 265.39 g/mol
InChI Key: NKXVICJFJKAFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole, commonly known as DMPP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

DMPP exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the nervous system. Upon binding to these receptors, DMPP causes the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to the activation of downstream signaling pathways. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system. In addition, DMPP has been shown to induce vasodilation, which may have potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for nicotinic acetylcholine receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. DMPP is also relatively stable and can be stored for long periods of time without degradation. However, DMPP has some limitations for use in laboratory experiments. It is a highly potent compound, and its effects may be difficult to control at high concentrations. In addition, DMPP may have off-target effects on other receptors and ion channels, which may complicate its use in certain experimental settings.

Future Directions

There are several future directions for research on DMPP. One potential area of research is the development of more selective agonists for nicotinic acetylcholine receptors, which may have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of DMPP in the treatment of hypertension and other cardiovascular disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DMPP and its effects on downstream signaling pathways.

Synthesis Methods

DMPP can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 2-bromoethyl isopropyl ether, followed by the reaction with pyrrolidine and subsequent purification steps. The final product obtained is DMPP, which is a white crystalline powder.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. DMPP has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system.

properties

IUPAC Name

3,5-dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-12(2)19-9-8-17-7-5-6-15(17)11-18-14(4)10-13(3)16-18/h10,12,15H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXVICJFJKAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCN2CCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole

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